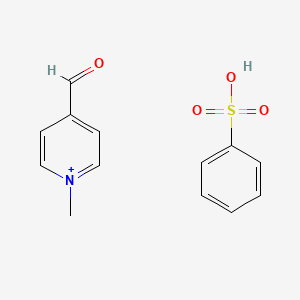
Benzenesulfonic acid;1-methylpyridin-1-ium-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid;1-methylpyridin-1-ium-4-carbaldehyde is an organic compound that combines the structural features of benzenesulfonic acid and 1-methylpyridin-1-ium-4-carbaldehyde
準備方法
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid;1-methylpyridin-1-ium-4-carbaldehyde can be synthesized through the reaction of benzenesulfonic acid with 1-methylpyridin-1-ium-4-carbaldehyde. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
化学反応の分析
Types of Reactions
Benzenesulfonic acid;1-methylpyridin-1-ium-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid and chlorosulfonic acid are employed for sulfonation reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted aromatic compounds. These products have significant applications in various chemical processes and industries .
科学的研究の応用
Benzenesulfonic acid;1-methylpyridin-1-ium-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pharmaceuticals, and agrochemicals
作用機序
The mechanism of action of benzenesulfonic acid;1-methylpyridin-1-ium-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target molecules .
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar chemical properties.
1-methylpyridin-1-ium-4-carbaldehyde: A pyridinium compound with an aldehyde group, used in organic synthesis.
Uniqueness
Its ability to undergo diverse chemical reactions and its role in various scientific research areas make it a valuable compound in both academic and industrial settings .
特性
分子式 |
C13H14NO4S+ |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
benzenesulfonic acid;1-methylpyridin-1-ium-4-carbaldehyde |
InChI |
InChI=1S/C7H8NO.C6H6O3S/c1-8-4-2-7(6-9)3-5-8;7-10(8,9)6-4-2-1-3-5-6/h2-6H,1H3;1-5H,(H,7,8,9)/q+1; |
InChIキー |
HSVLGIFAXFDLMU-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















